molecular formula C20H22N4O2S B6089796 2-ethyl-5-{6-[(1-phenylethyl)amino]-3-pyridazinyl}benzenesulfonamide

2-ethyl-5-{6-[(1-phenylethyl)amino]-3-pyridazinyl}benzenesulfonamide

Cat. No. B6089796
M. Wt: 382.5 g/mol
InChI Key: GNAHFZHVPMQVIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-ethyl-5-{6-[(1-phenylethyl)amino]-3-pyridazinyl}benzenesulfonamide, also known as E-3810, is a chemical compound that has been studied for its potential use in cancer treatment. It belongs to the class of sulfonamide compounds and has been found to have promising results in preclinical studies.

Mechanism of Action

The mechanism of action of 2-ethyl-5-{6-[(1-phenylethyl)amino]-3-pyridazinyl}benzenesulfonamide is not fully understood, but it is believed to work by inhibiting the activity of a protein called vascular endothelial growth factor receptor 2 (VEGFR2). This protein is involved in the formation of new blood vessels, which are necessary for tumor growth. By inhibiting the activity of VEGFR2, 2-ethyl-5-{6-[(1-phenylethyl)amino]-3-pyridazinyl}benzenesulfonamide can prevent the formation of new blood vessels and thus inhibit tumor growth.
Biochemical and Physiological Effects
2-ethyl-5-{6-[(1-phenylethyl)amino]-3-pyridazinyl}benzenesulfonamide has been found to have several biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, induce apoptosis (programmed cell death) in cancer cells, and inhibit the formation of new blood vessels. In addition, it has been found to have anti-inflammatory effects and can reduce the production of certain cytokines that are involved in inflammation.

Advantages and Limitations for Lab Experiments

One advantage of using 2-ethyl-5-{6-[(1-phenylethyl)amino]-3-pyridazinyl}benzenesulfonamide in lab experiments is that it has been found to have potent anti-tumor activity in preclinical studies. In addition, it has been shown to have low toxicity in animal studies, which suggests that it may be safe for use in humans. However, one limitation of using 2-ethyl-5-{6-[(1-phenylethyl)amino]-3-pyridazinyl}benzenesulfonamide in lab experiments is that it is a relatively new compound, and more research is needed to fully understand its potential uses and limitations.

Future Directions

There are several future directions for research on 2-ethyl-5-{6-[(1-phenylethyl)amino]-3-pyridazinyl}benzenesulfonamide. One area of research could be to investigate its potential use in combination with other cancer treatments, such as chemotherapy or radiation therapy. Another area of research could be to study its effects on other types of cancer, such as pancreatic cancer or ovarian cancer. In addition, more research is needed to understand the long-term safety and efficacy of 2-ethyl-5-{6-[(1-phenylethyl)amino]-3-pyridazinyl}benzenesulfonamide in humans. Finally, it may be possible to develop derivatives of 2-ethyl-5-{6-[(1-phenylethyl)amino]-3-pyridazinyl}benzenesulfonamide that have improved potency or selectivity for VEGFR2, which could lead to more effective cancer treatments.

Synthesis Methods

2-ethyl-5-{6-[(1-phenylethyl)amino]-3-pyridazinyl}benzenesulfonamide can be synthesized using a multistep process involving the reaction of 2-amino-5-ethylbenzenesulfonamide with 3-bromo-6-chloropyridazine, followed by the reaction with 1-phenylethylamine. The final product is obtained after purification by column chromatography.

Scientific Research Applications

2-ethyl-5-{6-[(1-phenylethyl)amino]-3-pyridazinyl}benzenesulfonamide has been studied for its potential use in cancer treatment. It has been found to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. In addition, it has been shown to have anti-angiogenic effects, which means that it can prevent the formation of new blood vessels that are necessary for tumor growth.

properties

IUPAC Name

2-ethyl-5-[6-(1-phenylethylamino)pyridazin-3-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O2S/c1-3-15-9-10-17(13-19(15)27(21,25)26)18-11-12-20(24-23-18)22-14(2)16-7-5-4-6-8-16/h4-14H,3H2,1-2H3,(H,22,24)(H2,21,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNAHFZHVPMQVIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(C=C1)C2=NN=C(C=C2)NC(C)C3=CC=CC=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethyl-5-{6-[(1-phenylethyl)amino]pyridazin-3-YL}benzenesulfonamide

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